AP39

Description

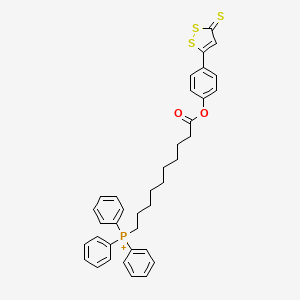

Structure

2D Structure

Properties

IUPAC Name |

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38O2PS3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of AP39?

An In-depth Technical Guide on the Mechanism of Action of AP39

Introduction

This compound, formally known as [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium bromide, is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1][2] H₂S is an endogenous gaseous signaling molecule recognized for its critical role in cellular bioenergetics, cytoprotection, and regulation of oxidative stress.[3][4] this compound's targeted delivery system allows for the exploitation of H₂S's therapeutic potential at low concentrations while minimizing off-target effects. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of its core pathways.

Core Mechanism: Mitochondrial H₂S Donation

The fundamental mechanism of this compound revolves around its unique chemical structure, which facilitates the targeted delivery and slow release of H₂S within the mitochondrial matrix.

Structural Composition: this compound is a chimeric molecule comprising two key functional moieties connected by an aliphatic linker:

-

Mitochondria-Targeting Moiety: A triphenylphosphonium (TPP⁺) cation. The large size and delocalized positive charge of TPP⁺ enable it to readily cross cell membranes and accumulate within the mitochondria, driven by the large mitochondrial membrane potential.[1][2]

-

H₂S-Donating Moiety: An anethole dithiolethione group, which acts as a slow-release source of H₂S.[1][5]

This targeted approach ensures that H₂S is generated in close proximity to the mitochondrial electron transport chain (ETC), a primary site of its biological activity and a major source of cellular reactive oxygen species (ROS).[2][6]

References

- 1. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

AP39: A Mitochondria-Targeted Hydrogen Sulfide Donor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed to deliver hydrogen sulfide (H₂S) directly to mitochondria. This targeted delivery system capitalizes on the therapeutic potential of H₂S, a gaseous signaling molecule with established roles in cytoprotection and cellular bioenergetics, while mitigating the challenges of systemic administration. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and preclinical efficacy. It details experimental protocols for its study and presents key quantitative data in a structured format. Furthermore, this guide illustrates the intricate signaling pathways modulated by this compound through detailed diagrams, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Rationale for Mitochondria-Targeted H₂S Donation

Hydrogen sulfide is endogenously produced in mammalian cells and participates in a wide array of physiological processes. It is recognized as a critical gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). H₂S exerts its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. A key site of H₂S action is the mitochondrion, the central hub of cellular metabolism and energy production.

Within the mitochondria, H₂S can act as an electron donor at low concentrations, stimulating ATP production. It also plays a crucial role in protecting mitochondria from oxidative damage by scavenging reactive oxygen species (ROS). However, the therapeutic application of traditional H₂S donors is often limited by their rapid metabolism and lack of target specificity, which can lead to off-target effects and a narrow therapeutic window.

This compound was developed to overcome these limitations. It consists of an H₂S-donating moiety (anethole dithiolethione) attached to a triphenylphosphonium (TPP⁺) cation via a 10-carbon aliphatic linker. The lipophilic TPP⁺ cation facilitates the accumulation of this compound within the mitochondria, driven by the large mitochondrial membrane potential. This targeted approach allows for the slow and sustained release of H₂S in close proximity to the mitochondrial electron transport chain, maximizing its therapeutic effects while minimizing systemic exposure.

Chemical Structure and Synthesis

The chemical structure of this compound is integral to its function, combining a mitochondria-targeting moiety with an H₂S donor.

Chemical Name: (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide

Molecular Formula: C₃₇H₃₆BrO₂PS₅

Molecular Weight: 783.8 g/mol

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general principles of its synthesis can be inferred from related compounds. The synthesis of the 3H-1,2-dithiole-3-thione moiety, a core component of H₂S donors, often involves the sulfuration of 1,3-dicarbonyl compounds or their equivalents. One established method involves the reaction of 3-oxoesters with Lawesson's reagent or a combination of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur.[1] The triphenylphosphonium cation is typically introduced by reacting a haloalkane with triphenylphosphine. The synthesis of this compound would therefore likely involve a multi-step process to assemble the H₂S-donating moiety, the aliphatic linker, and the TPP⁺ cation.

Mechanism of Action: Delivering H₂S to the Powerhouse

The primary mechanism of action of this compound is the targeted delivery of H₂S to the mitochondrial matrix. This process can be broken down into two key steps: mitochondrial accumulation and H₂S release.

Mitochondrial Accumulation

The triphenylphosphonium (TPP⁺) cation is a lipophilic cation that readily crosses cellular and mitochondrial membranes. The inner mitochondrial membrane maintains a significant negative membrane potential (approximately -180 mV). This strong electrochemical gradient drives the accumulation of the positively charged TPP⁺ moiety, and thus the entire this compound molecule, within the mitochondrial matrix. This leads to a concentration of this compound inside the mitochondria that is several hundred-fold higher than in the cytoplasm.

H₂S Release and Bioenergetic Effects

Once inside the mitochondria, the anethole dithiolethione moiety of this compound slowly releases H₂S. The precise mechanism of this release is not fully elucidated but is thought to involve intracellular thiols. The locally elevated H₂S concentration then exerts several effects on mitochondrial function.

At low, nanomolar concentrations, H₂S acts as an electron donor to the electron transport chain, specifically at the level of Complex II (succinate dehydrogenase) and Coenzyme Q. This donation of electrons can enhance mitochondrial respiration and ATP production, a phenomenon that is particularly beneficial under conditions of cellular stress where energy production is compromised.[2]

However, the effects of this compound are concentration-dependent. While low concentrations (e.g., 30-100 nM) are stimulatory, higher concentrations (e.g., ≥ 250-300 nM) can become inhibitory to mitochondrial respiration, likely through the inhibition of Complex IV (cytochrome c oxidase).[2][3] This biphasic effect underscores the importance of controlled and targeted delivery of H₂S.

Preclinical Efficacy: A Spectrum of Therapeutic Potential

This compound has demonstrated significant therapeutic potential in a wide range of preclinical models of diseases characterized by mitochondrial dysfunction and oxidative stress.

Neuroprotection in Alzheimer's Disease

In a mouse model of Alzheimer's disease (APP/PS1), treatment with this compound was shown to improve mitochondrial function, increase ATP levels, and reduce the generation of reactive oxygen species in neurons.[2] Furthermore, this compound treatment led to a decrease in the levels of amyloid-beta (Aβ) peptides and a reduction in Aβ plaque deposition in the brains of these mice.[2] These findings suggest that by preserving mitochondrial health, this compound can mitigate some of the key pathological features of Alzheimer's disease.

Cardioprotection Against Doxorubicin-Induced Toxicity

Doxorubicin, a widely used and effective chemotherapeutic agent, is known to cause significant cardiotoxicity, largely through the induction of mitochondrial oxidative stress and apoptosis in cardiomyocytes. In both in vitro and in vivo models of doxorubicin-induced cardiotoxicity, this compound has been shown to protect cardiomyocytes from damage.[3] Treatment with this compound attenuated doxorubicin-induced oxidative stress, reduced apoptosis, and preserved mitochondrial function.[3] These protective effects were linked to the activation of the AMPK/UCP2 signaling pathway.[3]

Protection Against Renal Ischemia-Reperfusion Injury

In a rat model of renal ischemia-reperfusion injury, pretreatment with this compound provided dose-dependent protection against renal damage.[4] this compound treatment reduced markers of kidney injury, decreased neutrophil infiltration, and attenuated oxidative stress in the kidneys.[4] These findings highlight the potential of this compound in protecting organs from the damaging effects of ischemia-reperfusion.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, providing a basis for comparison and further investigation.

| In Vitro Model | Cell Type | This compound Concentration | Key Finding | Reference |

| Alzheimer's Disease | APP/PS1 Neurons | 25-100 nM | Increased cell viability and cellular bioenergetics. | [2] |

| Alzheimer's Disease | APP/PS1 Neurons | 250 nM | Decreased energy production and cell viability. | [2] |

| Oxidative Stress | bEnd.3 Endothelial Cells | 30-100 nM | Stimulation of mitochondrial electron transport and cellular bioenergetic function. | [3] |

| Oxidative Stress | bEnd.3 Endothelial Cells | 300 nM | Inhibitory effect on mitochondrial activity. | [3] |

| Doxorubicin Cardiotoxicity | H9c2 Cardiomyocytes | 30-100 nM | No significant reduction in cell viability. | [3] |

| Renal Oxidative Stress | NRK-49F Kidney Epithelial Cells | 30-300 nM | Concentration-dependent protection against glucose oxidase-induced cell injury. | [4] |

| In Vivo Model | Animal Model | This compound Dosage | Key Finding | Reference |

| Alzheimer's Disease | APP/PS1 Mice | 100 nM/kg | Decreased Aβ₄₀ and Aβ₄₂ levels in the brain. | [2] |

| Renal Ischemia-Reperfusion | Rats | 0.1, 0.2, and 0.3 mg/kg | Dose-dependent protection against renal damage. | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the effects of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Synthesis of this compound

As previously mentioned, a detailed synthesis protocol for this compound is not publicly available. The general strategy would involve the synthesis of the anethole dithiolethione moiety, its linkage to a 10-carbon aliphatic chain with a terminal halide, and subsequent reaction with triphenylphosphine to form the TPP⁺ salt.

Measurement of Intracellular H₂S Production

The production of H₂S from this compound within cells can be visualized and quantified using fluorescent probes.

-

Fluorescent Probe: 7-azido-4-methylcoumarin (AzMC) or other H₂S-selective probes can be used.

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Load the cells with the fluorescent H₂S probe according to the manufacturer's instructions.

-

For mitochondrial co-localization, co-stain with a mitochondrial-specific dye (e.g., MitoTracker Red).

-

Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader. The methylene blue assay can also be used to quantify total H₂S production in cell lysates.[2]

-

Assessment of Mitochondrial Respiration (Seahorse XF Analysis)

The Seahorse XF Analyzer is a powerful tool for measuring cellular bioenergetics in real-time.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with this compound for the desired duration.

-

Wash and incubate the cells in Seahorse XF assay medium.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

The oxygen consumption rate (OCR) is measured at each stage to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]

-

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Prepare tissue sections or cultured cells on slides.

-

Fix and permeabilize the samples.

-

Incubate the samples with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

-

Counterstain with a nuclear dye (e.g., DAPI).

-

Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.[3]

-

Assessment of Mitochondrial DNA Damage

Long-range PCR can be used to assess the integrity of the mitochondrial genome.

-

Procedure:

-

Isolate total DNA from cells or tissues.

-

Perform PCR using primers that amplify a long fragment (e.g., >10 kb) of the mitochondrial DNA. Damage to the mtDNA will result in a decreased amplification of the long fragment.

-

Quantify the PCR product using a fluorescent dye (e.g., PicoGreen).

-

Normalize the data to the amplification of a short, undamaged fragment of mtDNA to account for variations in mitochondrial copy number.[2]

-

Quantification of this compound in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.

-

Procedure:

-

Extract this compound from plasma or tissue homogenates using protein precipitation or solid-phase extraction.

-

Separate the analyte from matrix components using a suitable liquid chromatography method.

-

Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard is typically used for accurate quantification.

-

Signaling Pathways and Visualizations

This compound, through the targeted delivery of H₂S, modulates several key signaling pathways involved in cellular homeostasis and cytoprotection.

This compound-Mediated Cytoprotection and Bioenergetics

The diagram below illustrates the general mechanism by which this compound enters the mitochondria and exerts its effects on cellular bioenergetics and cytoprotection.

Caption: this compound cellular uptake and mitochondrial action.

AMPK/UCP2 Signaling Pathway in Cardioprotection

In the context of doxorubicin-induced cardiotoxicity, this compound has been shown to activate the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) signaling pathway. This pathway is crucial for maintaining cellular energy homeostasis and mitigating oxidative stress.

Caption: this compound-mediated activation of the AMPK/UCP2 pathway.

Conclusion and Future Directions

This compound represents a significant advancement in the therapeutic application of hydrogen sulfide. By targeting H₂S delivery to the mitochondria, this compound enhances the beneficial effects of this gasotransmitter on cellular bioenergetics and cytoprotection while minimizing potential systemic side effects. Preclinical studies have demonstrated its efficacy in a variety of disease models, highlighting its potential as a novel therapeutic agent for conditions associated with mitochondrial dysfunction.

Future research should focus on several key areas. A more detailed understanding of the precise molecular targets of H₂S within the mitochondria will be crucial for elucidating its full spectrum of action. Further investigation into the pharmacokinetics and pharmacodynamics of this compound in larger animal models is necessary to guide its translation to the clinic. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human diseases. The continued exploration of mitochondria-targeted H₂S donors like this compound holds great promise for the development of new and effective treatments for a wide range of debilitating disorders.

References

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. This compound, A Mitochondrially- Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo. [ore.exeter.ac.uk]

AP39: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed to deliver hydrogen sulfide (H₂S) specifically to mitochondria. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of mitochondria-targeted H₂S donors. The document includes detailed experimental protocols, quantitative data on its biological effects, and visualizations of its signaling pathways.

Chemical Properties and Synthesis

This compound is a synthetic compound that combines a mitochondria-targeting triphenylphosphonium (TPP⁺) cation with an H₂S-donating dithiolethione moiety, connected by an aliphatic linker.[1][2][3] This strategic design allows for the accumulation of the molecule within mitochondria, driven by the organelle's negative membrane potential.[2][4]

Chemical Structure:

-

Formal Name: [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium bromide[3]

-

CAS Number: 1429173-57-8[3]

-

Molecular Formula: C₃₇H₃₈O₂PS₃⁺ • Br⁻[3]

-

Molecular Weight: 641.9 g/mol [3]

Solubility:

| Solvent | Solubility |

| DMF | 5 mg/mL[3] |

| DMSO | 20 mg/mL[3] |

| Ethanol | 16 mg/mL[3] |

| PBS (pH 7.2) | 1 mg/mL[3] |

Synthesis:

While detailed, step-by-step synthesis protocols for this compound are often proprietary or described in brief in publications, the general synthetic strategy involves the coupling of the TPP⁺ moiety to the H₂S-donating dithiolethione via a linker. A common approach involves a multi-step synthesis, which can be summarized as follows:

-

Synthesis of the H₂S-donating moiety with a linker attachment point: This typically involves the synthesis of a dithiolethione derivative with a reactive group (e.g., a hydroxyl or carboxyl group) on a phenyl ring.

-

Synthesis of the TPP⁺-containing linker: A linker molecule with a terminal TPP⁺ group and another reactive group at the opposite end is synthesized.

-

Coupling of the two fragments: The H₂S-donating moiety and the TPP⁺-linker are coupled together through an ester or ether linkage.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by delivering H₂S to the mitochondrial matrix. H₂S is a gasotransmitter known to play a crucial role in cellular signaling, particularly in the regulation of mitochondrial function, oxidative stress, and cell survival.[5]

The primary mechanism of action of this compound involves the slow release of H₂S within the mitochondria. This localized increase in H₂S concentration has several downstream effects:

-

Modulation of Mitochondrial Bioenergetics: At low nanomolar concentrations (e.g., 30-100 nM), this compound stimulates mitochondrial electron transport and enhances cellular bioenergetics.[2][6] However, at higher concentrations (e.g., 300 nM), it can have an inhibitory effect.[2][6]

-

Antioxidant and Cytoprotective Effects: this compound has been shown to protect cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and preserving mitochondrial DNA integrity.[2][6][7]

-

Activation of Pro-survival Signaling Pathways: this compound can activate the AMPK/UCP2 signaling pathway, which is involved in regulating cellular energy homeostasis and protecting against apoptosis.[8][9]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Quantitative Data on Biological Effects

The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cellular Viability and H₂S Production

| Cell Line | Treatment Condition | This compound Concentration | Effect | Reference |

| bEnd.3 Murine Microvascular Endothelial Cells | Normal | 30-300 nM | Dose-dependent increase in intracellular H₂S, primarily in mitochondria.[6] | [6] |

| bEnd.3 Murine Microvascular Endothelial Cells | Oxidative Stress (Glucose Oxidase) | 100 nM | Attenuated the reduction in cell viability.[2] | [2] |

| APP/PS1 Neurons | Normal | 25-100 nM | Increased cell viability.[10] | [10] |

| APP/PS1 Neurons | Normal | 250 nM | Decreased cell viability.[10] | [10] |

Table 2: In Vitro Effects of this compound on Mitochondrial Function

| Cell Line | Parameter Measured | This compound Concentration | Effect | Reference |

| bEnd.3 Murine Microvascular Endothelial Cells | Mitochondrial Electron Transport | 30-100 nM | Stimulation.[6] | [6] |

| bEnd.3 Murine Microvascular Endothelial Cells | Mitochondrial Electron Transport | 300 nM | Inhibition.[6] | [6] |

| APP/PS1 Neurons | ATP Levels | 100 nM | Increased ATP production.[10] | [10] |

| APP/PS1 Neurons | ROS Generation | 100 nM | Decreased ROS levels.[10] | [10] |

| bEnd.3 Murine Microvascular Endothelial Cells | Mitochondrial DNA Integrity (under oxidative stress) | 100 nM | Protected against damage.[2] | [2] |

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the synthesis and biological activity of this compound.

General Synthesis of a Mitochondria-Targeted H₂S Donor (Illustrative Workflow)

The following diagram outlines a general workflow for the synthesis of a compound like this compound.

References

- 1. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. youtube.com [youtube.com]

- 8. This compound, A Mitochondrially- Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo. [ore.exeter.ac.uk]

- 9. youtube.com [youtube.com]

- 10. The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound) - MedChemComm (RSC Publishing) [pubs.rsc.org]

Foundational Research on AP39 and Neuroprotection: A Technical Guide

Introduction

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel pharmacological agent designed for the targeted delivery of hydrogen sulfide (H₂S) to mitochondria.[1][2][3][4] It ingeniously combines a mitochondria-targeting moiety, the lipophilic triphenylphosphonium (TPP⁺) cation, with an H₂S-donating dithiolethione group, connected by an aliphatic linker.[2][3][4] This structure facilitates the accumulation of the molecule within mitochondria, the primary site of cellular energy production and a key player in oxidative stress.[2] The foundational research into this compound has illuminated its potential as a potent neuroprotective agent, primarily by preserving mitochondrial function, enhancing cellular bioenergetics, and mitigating the damaging effects of oxidative stress in various models of neurological disease.[5][6][7]

Core Mechanism of Action

The therapeutic potential of this compound is rooted in its ability to slowly release H₂S directly within the mitochondrial matrix. H₂S is an endogenous gasotransmitter with complex, concentration-dependent effects on cellular bioenergetics.[3] At lower, physiological concentrations, H₂S can act as an electron donor to the electron transport chain, thereby supporting ATP production.[3][5][8] However, at high concentrations, it can inhibit cytochrome oxidase, halting cellular respiration.[5] this compound is designed to maintain a sustained, low-level release of H₂S, which has been shown to stimulate mitochondrial electron transport and protect against mitochondrial DNA damage.[3][9] By bolstering mitochondrial function and reducing the generation of reactive oxygen species (ROS), this compound exerts significant cytoprotective effects.[3][5][10]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from foundational in vivo and in vitro studies on this compound.

Table 1: Summary of In Vivo Efficacy of this compound in Neuroprotection Models

| Model | Species | This compound Dosage & Administration | Key Quantitative Findings | Reference(s) |

| Ischemic Stroke (90-min MCAO) | Rat | 50 nmol/kg (i.v.) for 7 days prior to MCAO | - 74.6% reduction in infarct volume. - Neurological deficit score reduced from ~7.1 to ~2.0. | [11] |

| Ischemic Stroke (90-min MCAO) | Rat | 100 nmol/kg (i.v.) 10 minutes post-reperfusion | - Significant reduction in neurological deficits and infarct volume. | [12][13] |

| Cardiac Arrest & CPR | Mouse | 100 and 1000 nmol/kg (i.v.) 2 min before CPR | - Improved 10-day survival rate to 54% and 62% (from 15% in vehicle). | [5][14] |

| Cardiac Arrest & CPR | Mouse | 10 nmol/kg (i.v.) 1 min after ROSC | - Improved 10-day survival rate to 69% (from 23% in vehicle). | [5][14] |

| Alzheimer's Disease (APP/PS1) | Mouse | 100 nM/kg/day for 6 weeks | - Significantly ameliorated spatial memory deficits in Morris water maze. - Reduced Aβ deposition in the brain. | [6][10][15] |

Table 2: Summary of In Vitro Effects of this compound

| Cell Type | Experimental Condition | This compound Concentration | Key Quantitative Findings | Reference(s) |

| Murine Brain Endothelial (bEnd.3) Cells | Basal Conditions | 30-100 nM | - Stimulation of mitochondrial electron transport and cellular bioenergetics. | [3][4] |

| Murine Brain Endothelial (bEnd.3) Cells | Basal Conditions | 300 nM | - Inhibitory effect on mitochondrial activity. | [3][4] |

| Primary Neurons (from APP/PS1 mice) | Basal Conditions | 25-100 nM | - Increased cellular bioenergy metabolism and cell viability. | [6][10][15] |

| Primary Neurons (from APP/PS1 mice) | Basal Conditions | 250 nM | - Decreased energy production and cell viability. | [6][10][15] |

| Renal Epithelial (NRK) Cells | Oxidative Stress (Glucose Oxidase) | 30-300 nM | - Attenuated the release of lactate dehydrogenase (LDH), indicating reduced cell membrane damage. | [2] |

| Human Neuroblastoma (SH-SY5Y) & HUVEC Cells | Liposomal Formulation Study | N/A | - Cellular uptake of encapsulated this compound (7.13 µg) was significantly higher than free this compound (5.8 µg). | [7][16] |

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms and protocols provide a clearer understanding of this compound's function and the methods used to study it.

References

- 1. The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Mitochondria-targeted hydrogen sulfide donor this compound improves neurological outcomes after cardiac arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondria-targeted hydrogen sulfide donor this compound improves neurological outcomes after cardiac arrest in mice [ore.exeter.ac.uk]

- 15. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel this compound-Loaded Liposomes Sustain the Release of Hydrogen Sulphide, Enhance Blood-Brain Barrier Permeation, and Abrogate Oxidative Stress-Induced Mitochondrial Dysfunction in Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies of AP39 in Cardiovascular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies investigating the therapeutic potential of AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor, in various cardiovascular models. The document focuses on the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury, as well as its vasorelaxant properties. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound in H9c2 Cardiomyocytes

| Parameter | Model | This compound Concentration | Key Findings | Reference |

| Cell Viability | Doxorubicin (1 µM) | 50-100 nmol/L | Significantly improved cell viability, with optimal effect at 100 nmol/L.[1] | [1](--INVALID-LINK--) |

| Oxidative Stress | Doxorubicin (1 µM) | 100 nmol/L | Significantly decreased intracellular ROS levels and MDA content; increased SOD and GSH-Px activity.[1] | [1](--INVALID-LINK--) |

| Apoptosis | Doxorubicin (1 µM) | 100 nmol/L | Significantly decreased the expression of Bax and Cleaved Caspase-3/Caspase-3, and increased Bcl-2 expression.[1][2] | [1](3--INVALID-LINK-- |

| Mitochondrial Function | Doxorubicin (1 µM) | 100 nmol/L | Attenuated the doxorubicin-induced decrease in mitochondrial membrane potential and ATP levels.[1][2] | [1](3--INVALID-LINK-- |

| Signaling Pathways | Doxorubicin (1 µM) | 100 nmol/L | Increased the expression of p-AMPK/AMPK and UCP2.[1][4][5] | [4](6--INVALID-LINK--,--INVALID-LINK-- |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Parameter | Model | This compound Dosage | Key Findings | Reference |

| Cardiac Function | Doxorubicin-induced cardiotoxicity (Sprague-Dawley rats) | 50 nmol/kg (i.p.) | Improved cardiac function as indicated by increased ejection fraction (EF%) and fractional shortening (FS%).[7] | [7](--INVALID-LINK--) |

| Cardiac Biomarkers | Doxorubicin-induced cardiotoxicity (Sprague-Dawley rats) | 50 nmol/kg (i.p.) | Decreased serum levels of TNNT2, CK-MB, LDH, and BNP.[7] | [7](--INVALID-LINK--) |

| Oxidative Stress | Doxorubicin-induced cardiotoxicity (Sprague-Dawley rats) | 50 nmol/kg (i.p.) | Increased serum SOD and GSH-Px levels; decreased MDA and NADPH levels.[7] | [7](--INVALID-LINK--) |

| Myocardial Infarct Size | Ischemia-Reperfusion Injury (Rats) | 0.01, 0.1, 1 µmol·kg⁻¹ | Dose-dependently reduced infarct size, with a maximum reduction of nearly 40% at 1 µmol·kg⁻¹.[8] | [8](--INVALID-LINK--) |

| Vasorelaxation | Mouse Mesenteric Artery Rings | pA₂: 12.2 ± 0.4 | Induced potent, endothelium-dependent vasorelaxation.[9][10] | [9](11--INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial studies of this compound in cardiovascular models.

In Vitro Model: Doxorubicin-Induced Cardiotoxicity in H9c2 Cells

Objective: To investigate the protective effects of this compound against doxorubicin-induced cardiomyocyte injury.

Cell Line: H9c2 rat cardiomyoblasts.

Culture and Maintenance:

-

H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

The culture medium is renewed every 2-3 days.

-

For subculturing, cells are rinsed with DPBS, detached with Trypsin-EDTA solution, and re-seeded at a ratio of 1:2 to 1:4.

Experimental Procedure:

-

H9c2 cells are seeded in 96-well plates (for viability assays) or 6-well plates (for molecular analyses) and allowed to adhere and reach approximately 70% confluency.

-

To induce cardiotoxicity, cells are treated with 1 µM doxorubicin for 24 hours.

-

For the treatment group, cells are co-incubated with doxorubicin and varying concentrations of this compound (typically 30-500 nmol/L). A concentration of 100 nmol/L has been shown to be optimal.[1]

-

A control group receives the vehicle (e.g., DMSO) without doxorubicin or this compound.

Endpoint Assays:

-

Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.

-

Oxidative Stress: Intracellular ROS is measured using the DCFH-DA probe. Levels of SOD, GSH-Px, and MDA are quantified using commercially available kits.

-

Apoptosis: Assessed by TUNEL staining and Western blot analysis of apoptosis-related proteins (Bax, Bcl-2, Caspase-3).

-

Mitochondrial Function: Mitochondrial membrane potential is measured using the JC-1 probe. ATP levels are quantified using an ATP assay kit.

-

Western Blot Analysis: To determine the protein expression levels of p-AMPK, AMPK, and UCP2.

In Vivo Model: Doxorubicin-Induced Cardiotoxicity in Sprague-Dawley Rats

Objective: To evaluate the cardioprotective effects of this compound in a rodent model of doxorubicin-induced cardiomyopathy.

Animal Model: Male Sprague-Dawley rats.

Experimental Procedure:

-

Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg once a week for three weeks (cumulative dose of 15 mg/kg).

-

This compound is administered i.p. at a dose of 50 nmol/kg every other day, starting concurrently with the doxorubicin treatment, for three weeks.[1]

-

A control group receives an equivalent volume of 0.9% NaCl.

-

To investigate the role of the AMPK/UCP2 pathway, specific inhibitors such as Compound C (AMPK inhibitor) and genipin (UCP2 inhibitor) can be administered.

Endpoint Assessments:

-

Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction (EF%) and fractional shortening (FS%).

-

Cardiac Biomarkers: Serum levels of troponin T2 (TNNT2), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and brain natriuretic peptide (BNP) are measured.

-

Histopathology: Heart tissues are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis. TUNEL staining is used to assess apoptosis.

-

Oxidative Stress Markers: Serum levels of SOD, GSH-Px, MDA, and NADPH are quantified.

-

Western Blot Analysis: Myocardial tissue lysates are analyzed for the expression of apoptosis-related proteins, p-AMPK, AMPK, and UCP2.

In Vivo Model: Myocardial Ischemia-Reperfusion Injury in Rats

Objective: To determine the efficacy of this compound in protecting the heart from ischemia-reperfusion injury.

Animal Model: Anesthetized rats.

Experimental Procedure:

-

Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia for 30 minutes.

-

The ligature is then released to allow for 120 minutes of reperfusion.

-

This compound (0.01, 0.1, or 1 µmol·kg⁻¹) or vehicle is administered as an intravenous bolus 10 minutes before the onset of reperfusion.[8]

Endpoint Assessments:

-

Infarct Size Measurement: The area at risk and the infarcted area are determined using Evans blue and triphenyltetrazolium chloride (TTC) staining, respectively.

-

Mitochondrial Respiration and ROS Production: Mitochondria are isolated from the heart tissue to assess respiratory complex activity and reactive oxygen species generation.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The susceptibility of isolated mitochondria to calcium-induced mPTP opening is measured.

Ex Vivo Model: Vasorelaxant Activity in Mouse Mesenteric Artery

Objective: To characterize the direct vascular effects of this compound.

Model: Isolated mesenteric artery rings from mice.

Experimental Procedure:

-

Mesenteric artery rings are mounted in a wire myograph system.

-

The rings are pre-contracted with phenylephrine.

-

Cumulative concentration-response curves to this compound are generated to assess its vasorelaxant effects.

-

To investigate the underlying mechanisms, experiments are repeated in the presence of inhibitors of the NO-cGMP pathway (e.g., L-NAME, ODQ) and various potassium channel blockers (e.g., TEA, glibenclamide, apamin).[9]

Endpoint Assessment:

-

Isometric Tension: Changes in the isometric tension of the arterial rings are recorded to quantify vasorelaxation.

Signaling Pathways and Mechanisms of Action

Doxorubicin-Induced Cardiotoxicity: The AMPK/UCP2 Pathway

This compound mitigates doxorubicin-induced cardiotoxicity primarily through the activation of the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) signaling pathway. Doxorubicin impairs mitochondrial function, leading to oxidative stress and cardiomyocyte apoptosis. This compound, by delivering H₂S directly to the mitochondria, counteracts these effects.

Caption: this compound activates the AMPK/UCP2 pathway to protect against doxorubicin-induced cardiotoxicity.

Vasorelaxation: The NO-cGMP Signaling Pathway

The vasorelaxant effect of this compound is largely dependent on the endothelium and involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. This compound stimulates the production of NO in endothelial cells, which then diffuses to vascular smooth muscle cells to induce relaxation.

Caption: this compound induces vasorelaxation via the endothelial NO-cGMP signaling pathway.

Ischemia-Reperfusion Injury: Mitochondrial Protection

In the context of ischemia-reperfusion injury, this compound's primary mechanism of action is the direct protection of mitochondria. By delivering H₂S to the mitochondria, this compound attenuates the burst of reactive oxygen species (ROS) that occurs upon reperfusion and inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death.

Caption: this compound protects against ischemia-reperfusion injury by preserving mitochondrial integrity.

References

- 1. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 6. Designing Urchin-Like S/SiO2 with Regulated Pores Toward Ultra-Fast Room Temperature Sodium-Sulfur Battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a mitochondria‐targeting hydrogen sulfide (H2S) donor, protects against myocardial reperfusion injury independently of salvage kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasorelaxant Activity of this compound, a Mitochondria-Targeted H2S Donor, on Mouse Mesenteric Artery Rings In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

AP39's Therapeutic Potential in Renal Injury: A Technical Guide

Executive Summary

Acute kidney injury (AKI) and ischemia-reperfusion injury (IRI) represent significant clinical challenges characterized by high morbidity and mortality. The pathophysiology of these conditions is complex, with mitochondrial dysfunction, oxidative stress, and inflammation playing central roles. This document provides a comprehensive technical overview of AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, and its potential as a therapeutic agent for treating renal injury. By selectively delivering H₂S to the mitochondria, this compound has demonstrated significant cytoprotective effects in various preclinical models. This guide synthesizes the current evidence, detailing this compound's mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying biological pathways.

Introduction: Mitochondrial Dysfunction in Renal Injury

The kidney is a highly metabolic organ, rich in mitochondria, making it particularly vulnerable to ischemic and oxidative insults. During renal ischemia-reperfusion injury, the disruption of oxygen and nutrient supply followed by abrupt reoxygenation leads to a burst of reactive oxygen species (ROS) production, primarily from dysfunctional mitochondria. This oxidative stress overwhelms endogenous antioxidant defenses, triggering a cascade of detrimental events including cellular necrosis, apoptosis, and a robust inflammatory response, ultimately leading to a decline in renal function.[1][2][3] Targeting mitochondria to preserve their function and mitigate oxidative damage is therefore a promising therapeutic strategy for AKI.

This compound: A Mitochondria-Targeted Hydrogen Sulfide Donor

This compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl) phenoxy)decyl) triphenyl phosphonium bromide, is a novel compound designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1][4] It consists of an H₂S-donating moiety (dithiolethione) attached to a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria.[5] At low, physiological concentrations, H₂S is known to be a critical signaling molecule that supports mitochondrial electron transport and ATP generation, exerts antioxidant effects, and modulates inflammation.[5][6] By targeting H₂S delivery, this compound aims to maximize these protective effects at the primary site of cellular injury while minimizing off-target effects.

Mechanism of Action and Signaling Pathways

This compound exerts its renoprotective effects through a multi-faceted mechanism centered on the preservation of mitochondrial integrity and function. Upon reaching the mitochondria, this compound releases H₂S, which helps maintain the efficiency of the electron transport chain, thereby preserving ATP production and reducing the generation of damaging ROS.[5][7] This reduction in cellular oxidative stress subsequently dampens the downstream inflammatory and apoptotic signaling cascades that contribute to tissue damage in renal IRI.[1][4]

The beneficial actions of this compound are linked to the attenuation of positive feedback loops involving oxidative and inflammatory processes.[1] While the precise signaling pathways in the renal context are still under investigation, studies in other tissues suggest the involvement of pathways like AMPK/UCP2, which are crucial for regulating cellular energy homeostasis and mitigating oxidative stress.[8][9]

Caption: this compound's mechanism against renal ischemia-reperfusion injury.

Preclinical Evidence and Quantitative Data

This compound has been evaluated in several preclinical models of renal injury, demonstrating consistent and dose-dependent protective effects. The data from key in vitro, in vivo, and ex vivo studies are summarized below.

In Vitro Studies

In vitro experiments using NRK-49F rat kidney epithelial cells subjected to oxidative stress (induced by glucose oxidase, GOx) showed that pretreatment with this compound offered significant cytoprotection.[1][4]

Table 1: In Vitro Effects of this compound on Renal Epithelial Cells Under Oxidative Stress

| Parameter Measured | Effect of Oxidative Stress (GOx) | Effect of this compound Pretreatment (30-300 nM) | Citation |

|---|---|---|---|

| Mitochondrial Function (MTT Assay) | Decreased | Concentration-dependent protection | [4] |

| Intracellular ATP Content | Decreased | Concentration-dependent protection | [4] |

| Intracellular Oxidant Formation (DCF) | Increased | Concentration-dependent protection | [4][10] |

| Cell Necrosis (LDH Release) | Increased | Concentration-dependent protection | [4][10] |

Note: The protective effects of this compound often followed a bell-shaped concentration-response curve, with efficacy diminishing at the highest concentrations tested.[1][4]

In Vivo Animal Studies

A rat model of renal ischemia/reperfusion injury was used to assess the in vivo efficacy of this compound. Pretreatment with this compound provided significant protection against renal dysfunction and associated pathological changes.[4][6]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Renal I/R Injury

| Parameter Measured | I/R Vehicle Group vs. Sham | Effect of this compound Pretreatment (0.1-0.3 mg/kg) | Citation |

|---|---|---|---|

| Blood Urea Nitrogen (BUN) | Marked increase (>4-fold) | Dose-dependent reduction | [1][4] |

| Plasma Creatinine | Marked increase (>4-fold) | Dose-dependent reduction | [1][4] |

| Neutrophil Infiltration (MPO Assay) | Increased | Dose-dependent reduction | [1][4] |

| Oxidative Stress (MDA Assay) | Increased | Dose-dependent reduction | [1][4] |

| Plasma IL-12 Levels | Increased | Dose-dependent reduction | [6][10] |

| Apoptosis (TUNEL Staining) | Increased | Reduced staining | [1][4] |

Note: The most pronounced protective effect was observed at the 0.3 mg/kg dose. While significant, this compound did not achieve complete normalization of injury markers.[4][6]

Ex Vivo Organ Perfusion Studies

Studies using porcine kidney models have further substantiated the benefits of this compound in preserving organ function, particularly in the context of transplantation.

Table 3: Effects of this compound in Ex Vivo Porcine Kidney Perfusion Models

| Model | Intervention | Key Findings | Citation |

|---|---|---|---|

| Normothermic Perfusion (Autotransplant) | This compound added to perfusate | Enhanced mitochondrial respiration and higher ATP levels compared to perfusion alone; improved graft function post-transplant. | [7] |

| Subnormothermic Perfusion (DCD Model) | this compound (200 nM) added to perfusate | Significantly higher urine output during preservation and reperfusion; reduced apoptotic injury (TUNEL scores). |[11][12] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the key studies cited.

In Vitro Oxidative Stress Model

-

Cell Line: NRK-49F rat kidney epithelial cells.[4]

-

Induction of Injury: Oxidative stress was induced by adding glucose oxidase (GOx) to the culture medium. GOx generates hydrogen peroxide at a constant rate, providing a sustained oxidative challenge.[1][4]

-

This compound Treatment: Cells were pretreated with this compound (30-300 nM) for a specified period before the addition of GOx.[4]

-

Endpoint Assays:

Rat Renal Ischemia-Reperfusion (I/R) Model

-

Animal Model: Male rats (e.g., Sprague-Dawley).[1]

-

Surgical Procedure: Animals are anesthetized, and both renal pedicles are clamped for a defined period (e.g., 45 minutes) to induce ischemia, followed by the removal of the clamps to allow reperfusion (e.g., for 6 hours). Sham-operated animals undergo the same surgical procedure without renal artery clamping.[1]

-

This compound Administration: this compound (0.1, 0.2, and 0.3 mg/kg) or vehicle is administered intravenously or intraperitoneally prior to the induction of ischemia.[1][4]

-

Sample Collection and Analysis: At the end of the reperfusion period, blood and kidney tissue are collected.

-

Renal Function: Blood urea nitrogen (BUN) and plasma creatinine levels are measured.[4]

-

Histology: Kidney sections are stained with H&E for morphological assessment and TUNEL for apoptosis detection.[1]

-

Biochemical Assays: Kidney homogenates are used to measure myeloperoxidase (MPO) activity for neutrophil infiltration and malondialdehyde (MDA) levels for lipid peroxidation (oxidative stress).[1][4]

-

Inflammatory Markers: Plasma levels of cytokines like IL-12 are measured via ELISA.[6]

-

Caption: Workflow for the in vivo rat renal ischemia-reperfusion model.

Conclusion and Future Directions

The mitochondria-targeted H₂S donor, this compound, has demonstrated compelling and consistent renoprotective effects across a range of preclinical models. By directly addressing the core pathological drivers of renal injury—mitochondrial dysfunction and oxidative stress—this compound effectively reduces cell death, inflammation, and subsequent organ dysfunction.[1][7] The quantitative data show a clear dose-dependent efficacy, positioning this compound as a strong candidate for further development.

Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound in renal cells, exploring its efficacy in more complex and chronic models of kidney disease, and establishing a comprehensive safety and pharmacokinetic profile. Ultimately, the translation of these promising preclinical findings into clinical trials is warranted to determine the therapeutic potential of this compound for patients suffering from or at risk of acute renal injury.

References

- 1. This compound, A Mitochondrially Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Normothermic ex vivo kidney perfusion preserves mitochondrial and graft function after warm ischemia and is further enhanced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 9. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, A Mitochondrially- Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo. [ore.exeter.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Subnormothermic Perfusion with H2S Donor this compound Improves DCD Porcine Renal Graft Outcomes in an Ex Vivo Model of Kidney Preservation and Reperfusion [mdpi.com]

AP39: A Technical Guide to its Effects on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39 is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria. This targeted delivery system has profound implications for cellular bioenergetics, particularly mitochondrial respiration. This compound exhibits a distinct biphasic, concentration-dependent effect, stimulating mitochondrial activity and ATP production at low nanomolar concentrations while showing inhibitory effects at higher doses. This guide provides an in-depth analysis of this compound's mechanism of action, collates quantitative data on its respiratory effects, details common experimental protocols for its study, and visualizes the key cellular pathways it modulates.

Introduction: The Role of Mitochondria-Targeted H₂S

Hydrogen sulfide (H₂S) is an endogenous gasotransmitter recognized for its critical role in cellular signaling, cytoprotection, and metabolic regulation.[1][2] However, its therapeutic application has been hampered by a lack of targeted delivery methods. This compound overcomes this by conjugating an H₂S-donating moiety (dithiolethione) to a mitochondria-targeting triphenylphosphonium (TPP⁺) cation.[3] This design allows for the slow, sustained release of H₂S within the mitochondrial matrix, directly influencing the machinery of cellular respiration and offering therapeutic potential in conditions marked by mitochondrial dysfunction, such as neurodegenerative diseases and ischemia-reperfusion injury.[3][4]

Mechanism of Action: this compound as an Electron Donor

The primary mechanism by which this compound influences mitochondrial respiration is through the action of its payload, H₂S, as an electron donor to the electron transport chain (ETC).[1][3] At low, physiological concentrations, H₂S can feed electrons into the ETC, likely at the level of Complex II (Succinate Dehydrogenase) or Coenzyme Q.[3] This supplementation of the electron pool enhances the proton motive force across the inner mitochondrial membrane, subsequently boosting ATP synthesis via ATP synthase. This process contributes to the maintenance of the mitochondrial membrane potential (ΔΨm) and overall cellular bioenergetic capacity.[4][5]

Beyond direct electron donation, this compound-derived H₂S exerts protective effects by mitigating oxidative stress. It has been shown to reduce the generation of mitochondrial reactive oxygen species (ROS), such as superoxide, and protect mitochondrial DNA (mtDNA) from oxidative damage.[4][6] Furthermore, emerging evidence suggests that this compound's effects may be mediated through signaling pathways such as the AMPK/UCP2 axis, which plays a crucial role in cellular energy homeostasis and mitochondrial function.[5][7]

Signaling Pathway of this compound Action

Caption: this compound targets mitochondria, releases H₂S, which donates electrons to the ETC.

Quantitative Effects on Mitochondrial Respiration

This compound's impact on mitochondrial bioenergetics is markedly concentration-dependent. Low nanomolar concentrations are generally stimulatory, while higher concentrations become inhibitory. The tables below summarize the observed effects across various studies and cell types.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

| Cell Type | This compound Concentration | Effect on Basal Respiration | Effect on Maximal Respiration | Citation(s) |

|---|---|---|---|---|

| APP/PS1 Neurons | 25-100 nM | Increased | Increased | [4][8] |

| APP/PS1 Neurons | 250 nM | Decreased | Decreased | [4][8] |

| bEnd.3 Endothelial Cells | 30-100 nM | Stimulated | Stimulated | [1][6] |

| bEnd.3 Endothelial Cells | 300 nM | Inhibited | Inhibited | [1][6] |

| H9c2 Cardiomyocytes | 30-100 nM | Stimulated | - | [5] |

| H9c2 Cardiomyocytes | 300 nM | Inhibited | - |[5] |

Table 2: Effect of this compound on Other Bioenergetic Parameters

| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| ATP Levels | APP/PS1 Neurons | 100 nM | Increased | [4][8] |

| ATP Levels | H9c2 Cardiomyocytes | 100 nM | Attenuated DOX-induced decrease | [5] |

| Mitochondrial ROS | APP/PS1 Neurons | 100 nM | Decreased | [4] |

| Mitochondrial ROS | bEnd.3 Endothelial Cells | 100 nM | Attenuated oxidative stress-induced increase | [6] |

| Mitochondrial DNA Integrity | APP/PS1 Neurons | 100 nM | Protected against damage | [4][8] |

| Mitochondrial DNA Integrity | bEnd.3 Endothelial Cells | 100 nM | Protected against oxidative damage | [6] |

| Mitochondrial Membrane Potential | H9c2 Cardiomyocytes | 100 nM | Attenuated DOX-induced decrease |[5] |

Key Experimental Protocols

The assessment of this compound's effects on mitochondrial respiration relies on a suite of specialized cell-based assays. Below are detailed methodologies for the key experiments cited.

Measurement of Oxygen Consumption Rate (OCR)

This is typically performed using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The assay measures real-time OCR, providing insights into basal respiration, ATP-linked respiration, maximal respiratory capacity, and non-mitochondrial respiration.

Experimental Workflow for OCR Measurement

Caption: Workflow for measuring mitochondrial respiration with a Seahorse XF Analyzer.

Methodology:

-

Cell Seeding: Plate cells (e.g., 2-3 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight.[9]

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 25, 100, 250 nM) for a specified duration (e.g., 2-24 hours).[4][5]

-

Assay Preparation: Replace the culture medium with a CO₂-free assay medium (e.g., Seahorse XF DMEM) and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[10]

-

Seahorse Assay: Place the cell plate into the calibrated Seahorse XF Analyzer.[10]

-

Sequential Injections: The instrument sequentially injects mitochondrial stressors to measure different respiratory parameters:[11]

-

Oligomycin (e.g., 1.5 µM): Inhibits ATP synthase, revealing OCR linked to ATP production.

-

FCCP (e.g., 2.0 µM): An uncoupling agent that collapses the proton gradient, inducing maximal respiration.

-

Rotenone/Antimycin A (e.g., 0.5 µM): Inhibit Complexes I and III, shutting down mitochondrial respiration to reveal non-mitochondrial oxygen consumption.

-

-

Data Normalization: After the assay, normalize OCR data to cell count or protein concentration per well.[9]

Assessment of Mitochondrial ROS (Superoxide)

Mitochondrial superoxide levels are commonly measured using the fluorescent dye MitoSOX™ Red, which selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Methodology:

-

Cell Culture and Treatment: Grow cells to the desired confluence and treat with this compound and/or an oxidative stressor (e.g., glucose oxidase, doxorubicin).[5][6]

-

MitoSOX Staining:

-

Washing: Gently wash the cells three times with a pre-warmed buffer to remove excess probe.[14]

-

Detection: Measure the red fluorescence using a fluorescence microscope, plate reader, or flow cytometer (Ex/Em: ~510/580 nm).[2][12]

Analysis of Mitochondrial DNA (mtDNA) Integrity

Damage to mtDNA can be quantified using a Long Amplicon Quantitative PCR (LA-QPCR) assay. This method is based on the principle that DNA lesions (e.g., strand breaks, oxidative adducts) inhibit the progression of DNA polymerase, leading to reduced amplification of larger DNA fragments.

Methodology:

-

DNA Extraction: Isolate total genomic DNA from control and treated cell populations.

-

QPCR Amplification:

-

Perform two separate QPCR reactions on the same DNA sample.

-

Short Amplicon: Amplify a small region of the mitochondrial genome (e.g., <250 bp). This amplification is relatively insensitive to DNA damage.

-

Long Amplicon: Amplify a large region of the mitochondrial genome (e.g., >10 kb). Amplification of this fragment will be reduced in the presence of DNA lesions.[15]

-

-

Quantification and Analysis:

-

The relative amplification of the long fragment compared to the short fragment is calculated.

-

A decrease in the long-to-short amplicon ratio in treated samples compared to controls indicates an increase in mtDNA damage.[15][16] The lesion frequency can be calculated based on the assumption of a Poisson distribution of lesions.

-

Therapeutic Implications and Future Directions

The ability of this compound to support mitochondrial function at low concentrations positions it as a promising therapeutic candidate for a wide range of pathologies linked to mitochondrial dysfunction and oxidative stress. By preserving ATP production, maintaining mitochondrial membrane potential, and reducing ROS, this compound could offer protective benefits in neurodegenerative diseases, cardiovascular conditions, and renal injury.[3][4][5]

The biphasic nature of its effects underscores the critical importance of dose optimization in future clinical applications. Further research is needed to fully elucidate the downstream signaling pathways modulated by this compound-derived H₂S and to translate the compelling preclinical findings into effective therapeutic strategies for human diseases.

References

- 1. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Mitochondria-targeted hydrogen sulfide donor this compound improves neurological outcomes after cardiac arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 6. This compound, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

AP39 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39 is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria, the powerhouses of the cell. As a mitochondria-targeted H₂S donor, this compound has garnered significant interest for its potential therapeutic applications in a variety of cellular models of disease. H₂S is an endogenous gasotransmitter known to play a crucial role in cellular signaling, cytoprotection, and the regulation of mitochondrial function. This compound's unique design allows for the localized release of H₂S within the mitochondria, minimizing off-target effects and maximizing its impact on cellular bioenergetics and redox signaling.

These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, effective concentrations, and detailed protocols for assessing its effects on cell viability, mitochondrial function, and relevant signaling pathways.

Mechanism of Action

This compound consists of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety. The positive charge of the TPP⁺ cation facilitates its accumulation within the negatively charged mitochondrial matrix. Once inside the mitochondria, this compound slowly releases H₂S, which can then exert its biological effects. The primary mechanisms of action for this compound include:

-

Support of Mitochondrial Electron Transport: H₂S can donate electrons to the electron transport chain, helping to maintain ATP production, particularly under conditions of cellular stress.

-

Antioxidant Effects: this compound has been shown to reduce mitochondrial reactive oxygen species (ROS) production, protecting cells from oxidative damage.

-

Modulation of Signaling Pathways: this compound can influence key cellular signaling pathways, such as the AMPK/UCP2 pathway, which is involved in energy homeostasis and mitochondrial biogenesis. In vascular cells, its effects have been linked to the NO-cGMP signaling pathway.

-

Regulation of Mitochondrial Dynamics: this compound may influence the balance between mitochondrial fission and fusion, processes critical for maintaining a healthy mitochondrial network.

A simplified diagram of this compound's mechanism of action is presented below.

Caption: Mechanism of this compound action within a cell.

Data Presentation: Efficacy of this compound in Cell Culture

This compound exhibits a biphasic dose-response in many cell types, with lower nanomolar concentrations generally providing cytoprotective and bioenergetic-enhancing effects, while higher concentrations can be inhibitory or cytotoxic. The optimal concentration is cell-type dependent and should be determined empirically. The following tables summarize effective concentrations of this compound from various published studies.

Table 1: Effects of this compound on Cell Viability and Mitochondrial Function

| Cell Type | Concentration Range | Observed Effects | Key Assays |

| Neurons (APP/PS1 mouse model) | 25-100 nM | Enhanced cell viability and bioenergetics.[1] | MTT, Seahorse XF |

| Neurons (APP/PS1 mouse model) | 250 nM | Reduced cell viability and bioenergetics.[1] | MTT, Seahorse XF |

| Renal Epithelial Cells (NRK-49F) | 30-300 nM | Protection against oxidative stress-induced mitochondrial dysfunction and necrosis. | LDH, ATP content |

| Endothelial Cells (bEnd.3) | 30-100 nM | Stimulation of mitochondrial electron transport and cellular bioenergetics.[2] | Seahorse XF |

| Endothelial Cells (bEnd.3) | 300 nM | Inhibitory effect on mitochondrial activity.[2] | Seahorse XF |

| Cardiomyocytes (H9c2) | 30-100 nM | No significant reduction in cell viability.[3] | CCK-8 |

| Cardiomyocytes (H9c2) | 300-500 nM | Reduced cell viability.[3] | CCK-8 |

Experimental Protocols

A general workflow for assessing the effects of this compound in cell culture is depicted below.

Caption: General experimental workflow for this compound studies.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][4][5]

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (absorbance at 570 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24 hours).

-

After treatment, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

Remove the MTT-containing medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

LDH cytotoxicity assay kit (commercially available)

-

Plate reader (absorbance at ~490 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound and controls. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

After the treatment period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity according to the kit's instructions.

-

Mitochondrial Function Assays

a) Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess key parameters of mitochondrial respiration.

-

Materials:

-

Seahorse XF Analyzer and consumables (cartridge, cell culture microplates)

-

Cells of interest

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine

-

-

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C.

-